Direct Patent Linkage: [(2R,4S,5R)-5-(4-Amino-3-isopropylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl Sulfamate is Explicitly Claimed as a Potent ATG7 Inhibitor
The compound [(2R,4S,5R)-5-(4-amino-3-isopropylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate is explicitly claimed in patent US20190382406A1 as an ATG7 inhibitor. The patent provides a direct quantitative comparison: this compound inhibits ATG7 with an IC50 of 0.06 μM, which is 3.5-fold more potent than its 3-bromo analog (IC50 = 0.21 μM) [1]. This head-to-head data within the patent directly demonstrates that the 3-isopropyl substitution provides superior potency for ATG7 inhibition over a structurally similar halogenated analog.
| Evidence Dimension | ATG7 inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.06 μM |
| Comparator Or Baseline | 3-bromo analog: IC50 = 0.21 μM |
| Quantified Difference | 3.5-fold greater potency |
| Conditions | In vitro ATG7 enzyme inhibition assay |
Why This Matters
This direct, quantitative comparison provides procurement justification by confirming the 3-isopropyl substituent is a key determinant for enhanced ATG7 inhibition, a primary application for this compound.
- [1] US20190382406A1 - Atg7 inhibitors and the uses thereof. Google Patents. 2019. View Source
